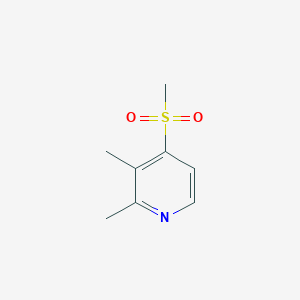
2,3-Dimethyl-4-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-(methylsulfonyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by its two methyl groups at positions 2 and 3, and a methylsulfonyl group at position 4 on the pyridine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfonyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-lutidine, a commercially available compound.
Oxidation: The methyl groups at positions 2 and 3 are oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.
Sulfonylation: The methylsulfonyl group is introduced at position 4 through a sulfonylation reaction using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,3-Dimethyl-4-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.
4-Methylsulfonylpyridine: Lacks the methyl groups at positions 2 and 3, affecting its physical and chemical properties.
2,4-Dimethylpyridine: Lacks the methylsulfonyl group, leading to different applications and reactivity.
Uniqueness
2,3-Dimethyl-4-(methylsulfonyl)pyridine is unique due to the presence of both methyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,3-dimethyl-4-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-6-7(2)9-5-4-8(6)12(3,10)11/h4-5H,1-3H3 |
InChI Key |
YUAAVNKLTTXUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















